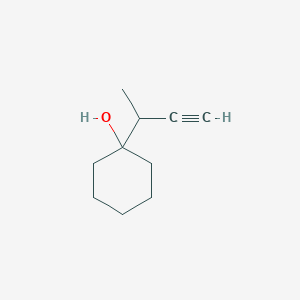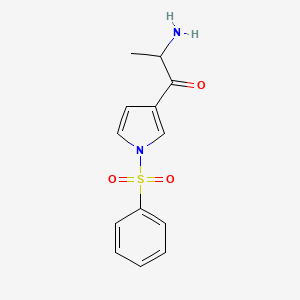
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)-: is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This specific compound is notable for its unique structure, which includes an amino group, a ketone group, and a phenylsulfonyl group attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- can be achieved through several synthetic routes. One common method involves the reaction of a pyrrole derivative with a suitable sulfonyl chloride, followed by the introduction of the amino and ketone groups. The reaction conditions typically include:
Starting Materials: Pyrrole, phenylsulfonyl chloride, and appropriate reagents for introducing the amino and ketone groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures, often in the range of 0-50°C, and may require the use of catalysts or specific solvents to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- may involve large-scale batch or continuous processes. The key steps include:
Raw Material Procurement: Sourcing high-quality starting materials and reagents.
Reaction Optimization: Scaling up the reaction conditions to ensure consistent yield and quality.
Purification and Quality Control: Implementing robust purification methods and quality control measures to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or sulfides.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to:
Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.
Modulate Receptors: Bind to and modulate the activity of various receptors in biological systems.
Alter Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1H-Pyrrole, 3-(2-amino-1-oxopropyl)-1-(ethylsulfonyl)-: Similar structure but with an ethylsulfonyl group instead of a phenylsulfonyl group.
Propiedades
Número CAS |
109482-82-8 |
|---|---|
Fórmula molecular |
C13H14N2O3S |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
2-amino-1-[1-(benzenesulfonyl)pyrrol-3-yl]propan-1-one |
InChI |
InChI=1S/C13H14N2O3S/c1-10(14)13(16)11-7-8-15(9-11)19(17,18)12-5-3-2-4-6-12/h2-10H,14H2,1H3 |
Clave InChI |
GNUBXIKLLAADKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)

![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
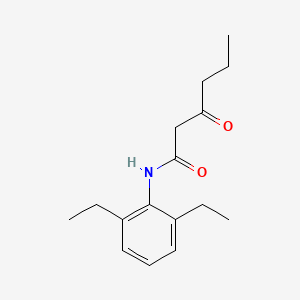
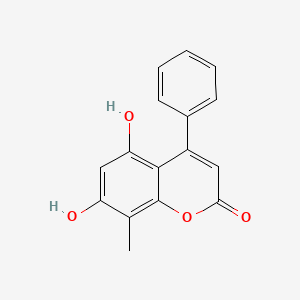
![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
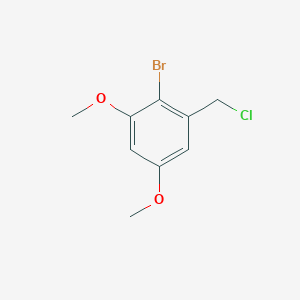
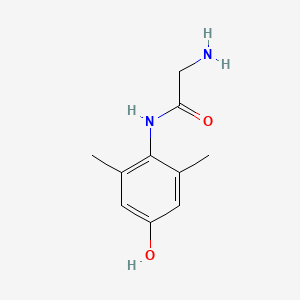
![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
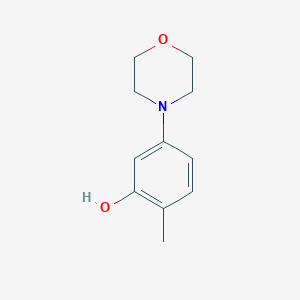
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)
